

A Technical Guide to the Therapeutic Potential of Tigilanol Tiglate in Oncology

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Compound of Interest

Compound Name: Citronellyl tiglate

Cat. No.: B1584324

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Disclaimer: Initial research inquiries for "**Citronellyl tiglate**" revealed limited data regarding significant therapeutic applications. The closely related diterpene ester, Tigilanol tiglate (EBC-46), however, is the subject of extensive preclinical and clinical investigation as a novel anti-cancer agent. This guide will focus on the substantial body of evidence for Tigilanol tiglate.

Developed as an intratumoral treatment, Tigilanol tiglate is a novel small molecule that has demonstrated significant efficacy in the local treatment of solid tumors. Its unique mechanism of action, involving targeted activation of Protein Kinase C (PKC) isoforms, leads to rapid tumor destruction and stimulates a localized anti-tumor immune response. This document provides a comprehensive overview of the current understanding of Tigilanol tiglate's therapeutic applications, mechanism of action, and the experimental data supporting its development.

Mechanism of Action

Tigilanol tiglate's primary mode of action is the activation of the Protein Kinase C (PKC) family of enzymes.[1] This activation is not inhibitory, but rather stimulatory, initiating a cascade of events that result in rapid hemorrhagic necrosis of the tumor.[2][3] Studies have shown that Tigilanol tiglate specifically activates a subset of PKC isoforms, including PKC- β I, - β II, - α , and - γ . [2] This targeted activation is a critical component of its therapeutic effect.

The downstream effects of PKC activation are multifaceted:

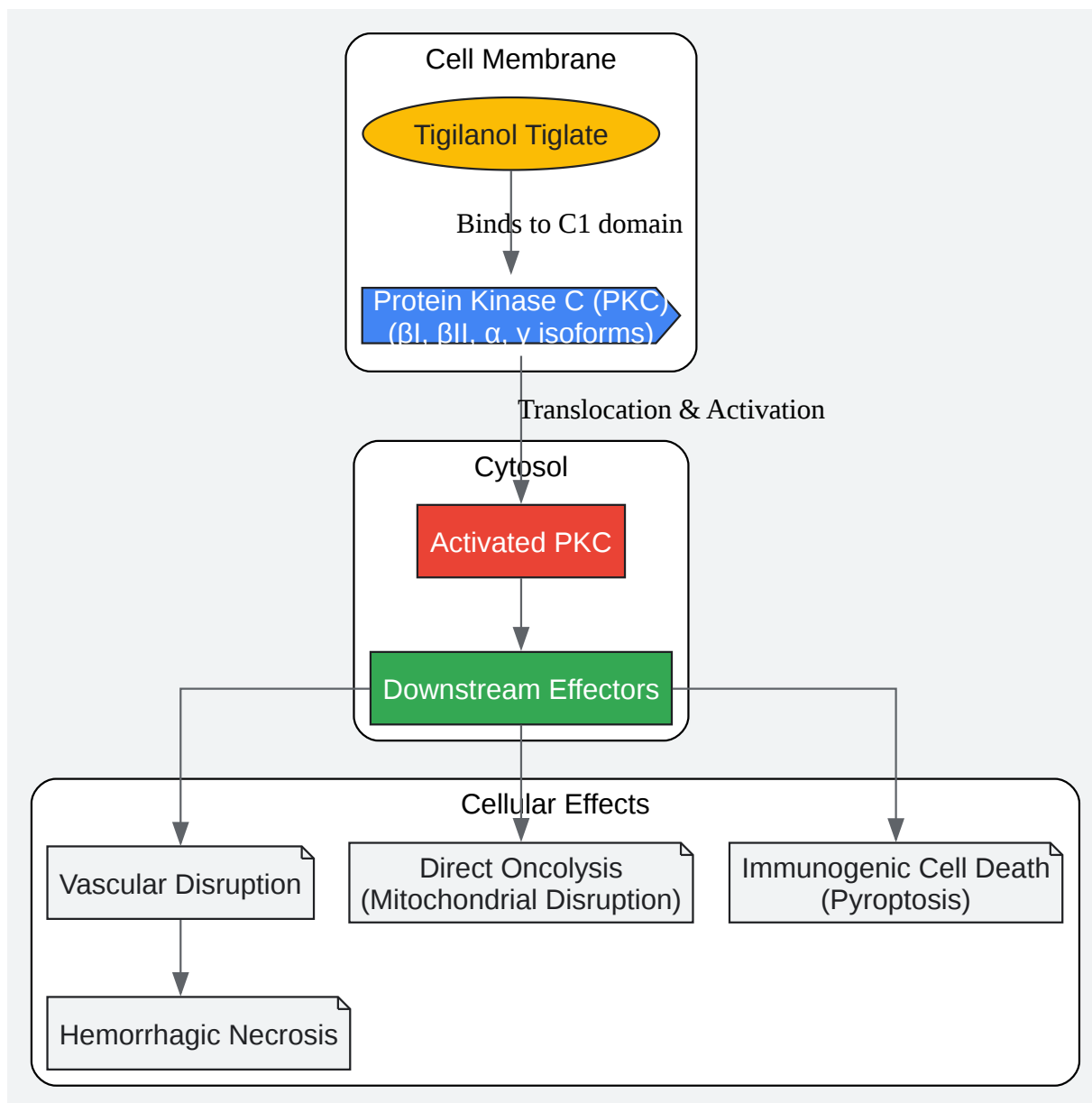
- **Vascular Disruption:** Activated PKC, particularly the β isoforms, increases the permeability of tumor vasculature. This leads to a loss of integrity in the tumor's blood supply, contributing to

hemorrhagic necrosis.[2][3]

- Direct Oncolysis: Tigilanol tiglate induces mitochondrial swelling and dysfunction in tumor cells it directly contacts, leading to rapid oncolytic cell death.[1] No viable tumor cells have been recovered as early as four hours post-injection in preclinical models.[2][4]
- Immunogenic Cell Death (ICD): Recent research has elucidated that Tigilanol tiglate induces a form of immunogenic cell death known as pyroptosis. This process is characterized by caspase activation and the cleavage of gasdermin E.[5][6] This form of cell death leads to the release of damage-associated molecular patterns (DAMPs), which in turn stimulate an anti-tumor immune response.[6][7] This immune response may contribute to systemic effects, including the regression of non-injected tumors (abscopal effect).[7]

Signaling Pathways

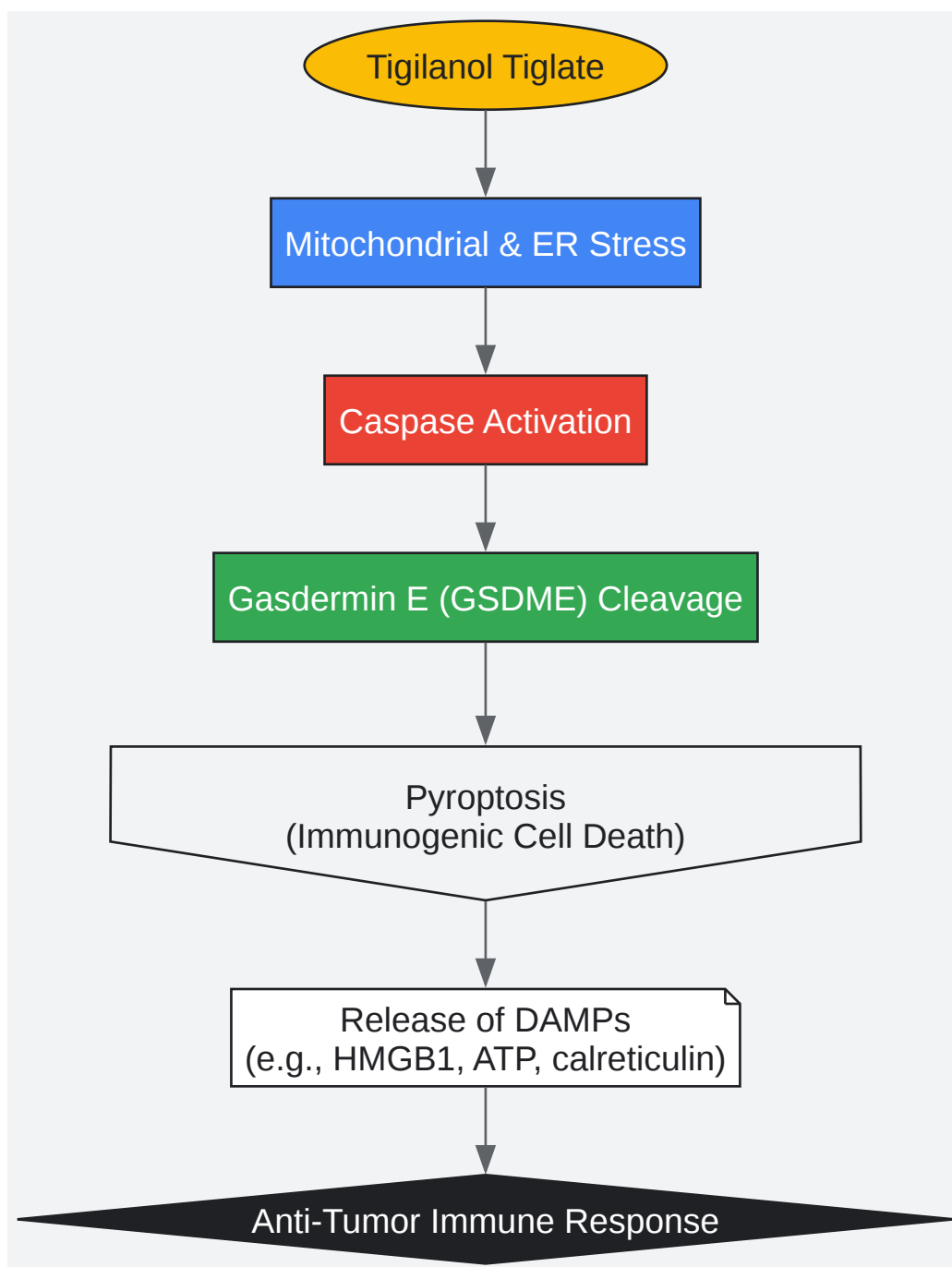
The activation of PKC by Tigilanol tiglate initiates a complex signaling cascade. The following diagram illustrates the proposed pathway leading to tumor destruction.



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Tigilanol Tiglate's PKC-mediated signaling cascade.

The induction of immunogenic cell death by Tigilanol tiglate is a key aspect of its therapeutic potential, as it can lead to a durable anti-tumor immune response.



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Induction of immunogenic cell death by Tigilanol Tiglate.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Tigilanol tiglate has been evaluated in both veterinary and human clinical trials, as well as in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Tigilanol Tiglate in Soft Tissue Sarcoma (Human)

Metric	Value	Study Reference
Objective Response Rate (ORR) in injected tumors	80%	[8] [9] [10]
Complete Ablation (100% volume reduction)	52% of injected tumors	[8] [9] [11]
Partial Ablation (≥30% volume reduction)	30% of injected tumors	[8] [9]
Recurrence of completely ablated tumors at 6 months	0%	[8] [9] [10]

Data from Stage 1 of the Phase IIa QB46C-H07 trial (NCT05755113).

Table 2: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors (Veterinary)

Metric	Value	Study Reference
Complete Response (CR) at Day 28 (single injection)	75%	[12]
No Recurrence at 1 year (of those with CR)	64%	[12]
Overall CR with Retreatment	88%	[13]

Table 3: Preclinical Efficacy of Tigilanol Tiglate in Murine Models

Tumor Type	Animal Model	Key Efficacy Outcome	Study Reference
Head and Neck Squamous Cell Carcinoma (SCC-15 xenograft)	BALB/c Foxn1nu Mice	Statistically significant increase in survival time (P=0.0028)	[14]
Melanoma (MM649 xenograft)	BALB/c Foxn1nu Mice	Dose-dependent tumor ablation	[15]
Colon Carcinoma (CT-26)	BALB/c Mice	Development of T-cell dependent anti-tumor immunity	[15]

Experimental Protocols

The administration of Tigilanol tiglate is via intratumoral injection. The following provides a generalized protocol based on methodologies from preclinical and clinical studies.

Protocol 1: Intratumoral Injection in a Murine Model

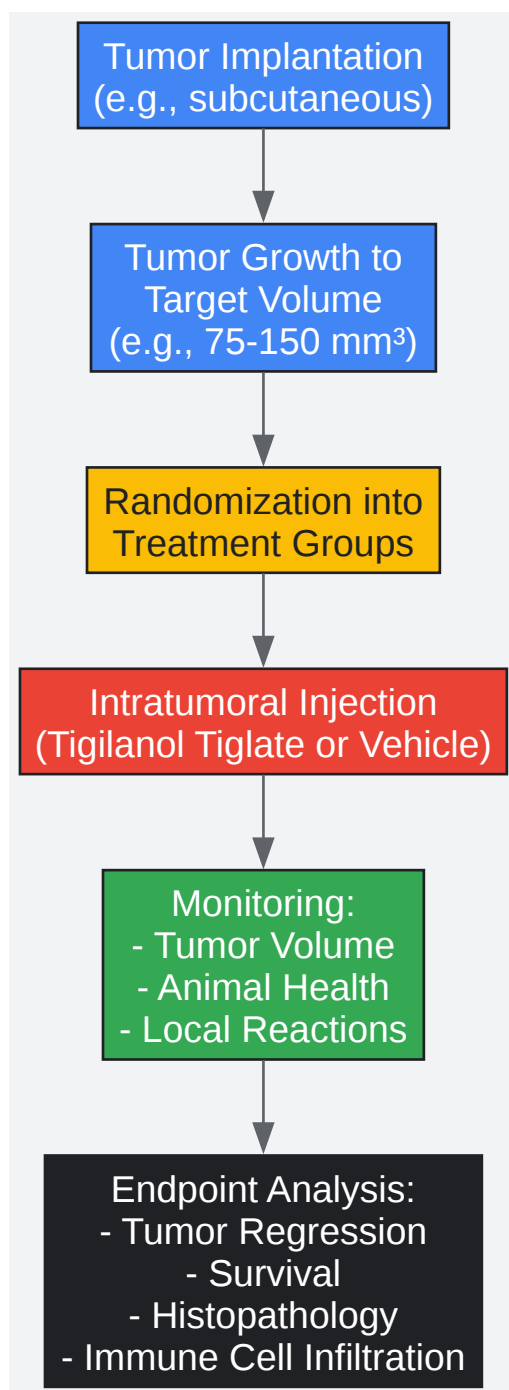
- Animal Model: Utilize an appropriate murine tumor model (e.g., CT-26 colon carcinoma or B16-F10 melanoma) with established subcutaneous tumors (e.g., 75-150 mm³).[\[13\]](#)[\[15\]](#)
- Dose Calculation: A typical dose for a murine model is around 30 µg of Tigilanol tiglate.[\[13\]](#)
[\[14\]](#) Dosing is often based on tumor volume.
- Injection:
 - Anesthetize the mouse according to approved institutional protocols.
 - Using a Luer lock syringe with a 26G or similar gauge needle, inject the calculated dose of Tigilanol tiglate directly into the center of the tumor.[\[13\]](#)[\[16\]](#)
 - A fanning motion during injection is recommended to ensure even distribution throughout the tumor mass.[\[16\]](#)

- Post-Treatment Monitoring:
 - Monitor the animal for recovery and any adverse effects.
 - Observe the injection site for expected reactions such as erythema, edema, and hemorrhagic necrosis, which typically appear within hours.[\[16\]](#)
 - Measure tumor volume at regular intervals (e.g., every 2-3 days) to assess treatment response.[\[16\]](#)
 - Monitor for eschar formation and subsequent wound healing.[\[16\]](#)

Clinical Dosing and Administration (Soft Tissue Sarcoma)

In the Phase IIa QB46C-H07 trial for soft tissue sarcoma, patients received intratumoral Tigilanol tiglate at a dose of 0.5 mg/cm³ of tumor volume.[\[11\]](#) The treatment was administered to at least one tumor, with a median of two treatments per patient (range of 1 to 5).[\[10\]](#)

The following diagram outlines a typical experimental workflow for preclinical evaluation.



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Preclinical experimental workflow for Tigilanol Tiglate.

Conclusion

Tigilanol tiglate represents a promising and novel approach to the local treatment of solid tumors. Its unique mechanism of action, centered on the activation of specific PKC isoforms,

results in rapid and direct oncolysis, vascular disruption, and the induction of an immunogenic cell death pathway. The robust preclinical data, coupled with encouraging clinical trial results in soft tissue sarcoma and its successful application in veterinary oncology, underscore its potential as an effective therapeutic agent. Further research is warranted to explore its efficacy in a broader range of solid tumors and in combination with systemic immunotherapies.

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